molecular formula C14H11BrN2 B3233192 1-Benzyl-7-bromo-1H-indazole CAS No. 1351668-27-3

1-Benzyl-7-bromo-1H-indazole

Cat. No. B3233192
CAS RN: 1351668-27-3
M. Wt: 287.15 g/mol
InChI Key: BDJAMAXDMNFQJV-UHFFFAOYSA-N
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Description

1-Benzyl-7-bromo-1H-indazole is a heterocyclic compound with a fused indazole ring system. It contains a benzyl group (C₆H₅CH₂-) attached to the indazole core. The bromine atom (Br) is positioned at the 7th position of the indazole ring. This compound belongs to the class of indazoles, which have diverse medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties .


Synthesis Analysis

Several synthetic approaches have been explored for indazoles. Notably, transition metal-catalyzed reactions have yielded good to excellent yields. For instance, a Cu(OAc)₂-catalyzed synthesis of 1H-indazoles involves N–N bond formation using oxygen as the terminal oxidant. Starting from 2-(methylamino)benzonitrile, N–H ketimine species are formed, followed by Cu(OAc)₂-catalyzed reactions to afford a wide variety of 1H-indazoles .

Another method involves 1,3-dipolar cycloaddition reactions between in situ generated diazo compounds and arynes. These reactions lead to the synthesis of various N-aryl-1H-indazoles and benzimidazoles .


Molecular Structure Analysis

The molecular formula of this compound is C₁₄H₁₁BrN₂. Its structure consists of an indazole ring fused with a benzyl group. The bromine atom is attached to the indazole ring at the 7th position. You can visualize the 2D structure here .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For example, it can undergo 1,3-dipolar cycloadditions with diazo compounds and arynes, leading to the formation of N-aryl-1H-indazoles . Additionally, its reactivity may involve substitution reactions at the bromine position or reactions with other functional groups.

properties

IUPAC Name

1-benzyl-7-bromoindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2/c15-13-8-4-7-12-9-16-17(14(12)13)10-11-5-2-1-3-6-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJAMAXDMNFQJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=CC=C3Br)C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801283520
Record name 1H-Indazole, 7-bromo-1-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801283520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1351668-27-3
Record name 1H-Indazole, 7-bromo-1-(phenylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1351668-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazole, 7-bromo-1-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801283520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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